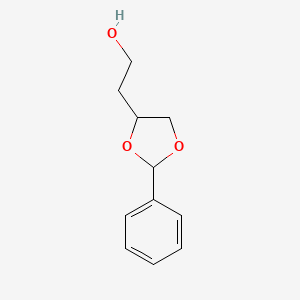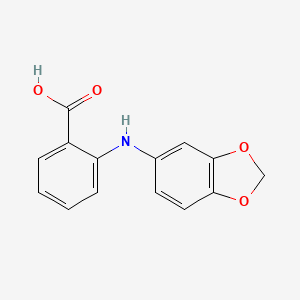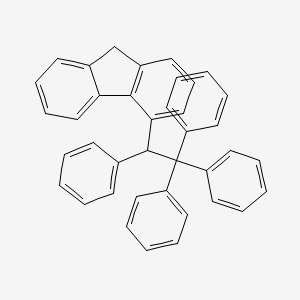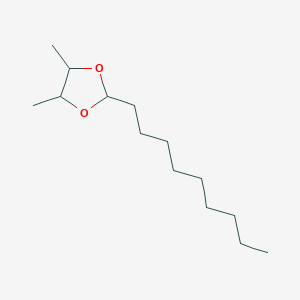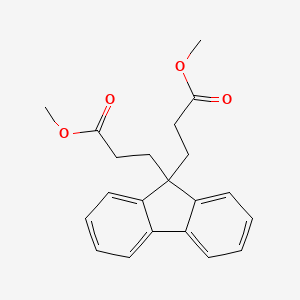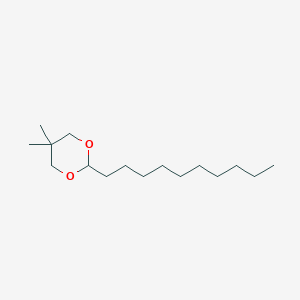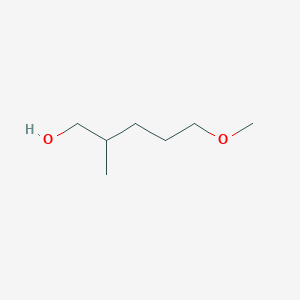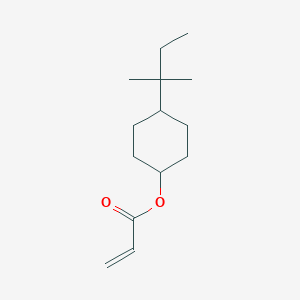
1,2-Dichloroheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloroheptane is an organic compound with the molecular formula C(_7)H(_14)Cl(_2). It is a member of the class of organochlorides, which are compounds containing a carbon-chlorine bond. This compound is characterized by the presence of two chlorine atoms attached to the first and second carbon atoms of a heptane chain .
Vorbereitungsmethoden
1,2-Dichloroheptane can be synthesized through the halogenation of 1-heptene. The reaction involves the addition of chlorine (Cl(_2)) to 1-heptene in the presence of carbon tetrachloride (CCl(_4)) as a solvent. This halogen addition reaction results in the formation of this compound .
Reaction: [ \text{C}7\text{H}{14} + \text{Cl}_2 \rightarrow \text{C}7\text{H}{14}\text{Cl}_2 ]
Analyse Chemischer Reaktionen
1,2-Dichloroheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles. For example, reacting with sodium hydroxide (NaOH) can replace chlorine atoms with hydroxyl groups, forming heptane-1,2-diol.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treating with potassium tert-butoxide (KOtBu) can result in the formation of heptene.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH(_4)), converting it to heptane.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloroheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other organochlorides and related compounds.
Biology: The compound can be used in studies involving the effects of organochlorides on biological systems.
Medicine: While not directly used as a drug, it serves as a model compound in pharmacological research to study the behavior of similar organochlorides.
Wirkmechanismus
The mechanism of action of 1,2-dichloroheptane involves its interaction with nucleophiles and bases. The chlorine atoms, being electronegative, make the carbon atoms they are attached to electrophilic. This electrophilicity allows nucleophiles to attack these carbon atoms, leading to substitution or elimination reactions. The pathways involved include nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) mechanisms .
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloroheptane can be compared with other similar compounds such as:
1,1-Dichloroheptane: This compound has both chlorine atoms attached to the same carbon atom, leading to different reactivity and properties.
1,2-Dichloropentane: Similar in structure but with a shorter carbon chain, affecting its physical and chemical properties.
1,2-Dichloropropane: A smaller molecule with similar reactivity but different applications due to its size and structure
Eigenschaften
IUPAC Name |
1,2-dichloroheptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Cl2/c1-2-3-4-5-7(9)6-8/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCSJABQCRFUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502254 |
Source


|
| Record name | 1,2-Dichloroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10575-87-8 |
Source


|
| Record name | 1,2-Dichloroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
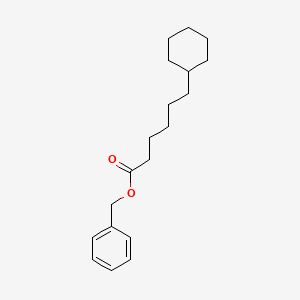
![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
![Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate](/img/structure/B14729130.png)
